Ethyl 2-methylbenzoylformate

Description

BenchChem offers high-quality Ethyl 2-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

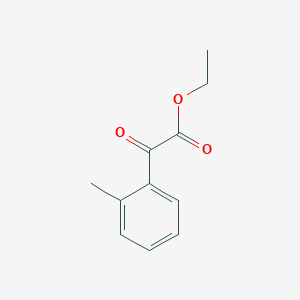

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAUJYBYAJXLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469582 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-67-5 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-methylbenzoylformate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 2-Methylbenzoylformate

Introduction: Defining a Niche α-Keto Ester

Ethyl 2-methylbenzoylformate, systematically named ethyl 2-(2-methylphenyl)-2-oxoacetate, is an aromatic α-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a vicinal diketo functionality directly attached to a sterically hindered ortho-substituted phenyl ring, presents a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an exploration of its reactivity, tailored for researchers and professionals in drug development and fine chemical synthesis.

It is critical to distinguish Ethyl 2-methylbenzoylformate from its structural isomers and related compounds, as the nomenclature can be a source of confusion. Specifically:

-

Ethyl 2-methylbenzoate (CAS 87-24-1): Lacks the α-keto group. It is a simple benzoate ester.

-

Ethyl benzoylformate (CAS 1603-79-8): Possesses the α-keto ester functionality but lacks the methyl substituent on the phenyl ring.

The presence of the ortho-methyl group in Ethyl 2-methylbenzoylformate is anticipated to introduce notable steric and electronic effects, influencing its physical properties, spectral characteristics, and chemical reactivity compared to its unsubstituted counterpart. While extensive literature on this specific substituted ester is not widely available, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs.

Physicochemical and Spectroscopic Properties

Direct experimental data for Ethyl 2-methylbenzoylformate is not readily found in public databases. However, a comprehensive profile can be constructed by combining predicted values with experimental data from analogous compounds.

Data Summary Table

| Property | Value (Ethyl 2-methylbenzoylformate - Predicted/Inferred) | Value (Ethyl benzoylformate - Analog for Comparison) |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 192.21 g/mol | 178.18 g/mol |

| Physical State | Predicted: Colorless to pale yellow liquid | Light yellow or yellow liquid[1] |

| Boiling Point | Predicted: Higher than Ethyl benzoylformate due to increased molecular weight. | 138-139 °C at 18 mmHg |

| Density | Predicted: ~1.1 g/mL at 25 °C | 1.122 g/mL at 25 °C |

| Refractive Index | Predicted: ~1.51 at 20 °C | n20/D 1.516 |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water. | Soluble in organic solvents.[2] |

Spectroscopic Characterization (Predicted)

A rigorous spectroscopic analysis is essential for the unambiguous identification and quality control of Ethyl 2-methylbenzoylformate. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and o-methyl protons.

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.9 ppm, corresponding to the four protons on the disubstituted benzene ring.

-

Ethyl Group (Quartet): A quartet around δ 4.4 ppm, corresponding to the -OCH₂- protons, split by the adjacent methyl group. For comparison, the quartet for ethyl benzoylformate appears at δ 4.45 ppm.[3]

-

o-Methyl Group (Singlet): A sharp singlet around δ 2.4-2.6 ppm, corresponding to the aryl-CH₃ protons.

-

Ethyl Group (Triplet): A triplet around δ 1.4 ppm, corresponding to the -CH₃ protons of the ethyl group, split by the adjacent methylene protons. For comparison, the triplet for ethyl benzoylformate appears at δ 1.47 ppm.[3]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two downfield signals are expected for the two carbonyl carbons (C=O), likely in the range of δ 160-190 ppm. The ketone carbonyl will be more downfield than the ester carbonyl.

-

Aromatic Carbons: Multiple signals in the δ 125-140 ppm region.

-

Ester Methylene Carbon: A signal around δ 62-64 ppm for the -OCH₂- carbon.

-

Aryl Methyl Carbon: A signal around δ 20-22 ppm for the ortho-methyl carbon.

-

Ester Methyl Carbon: A signal around δ 14 ppm for the -CH₃ carbon of the ethyl group.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.

-

α-Keto C=O Stretch: A strong band around 1720-1740 cm⁻¹.

-

Ester C=O Stretch: A strong band around 1740-1750 cm⁻¹. Conjugation with the phenyl ring typically lowers the stretching frequency of ketone carbonyls.[4]

-

C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ is characteristic of the ester C-O bond.[5]

-

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give the 2-methylbenzoyl cation (m/z = 147), and further fragmentation of the aromatic ring.

Synthesis of Ethyl 2-Methylbenzoylformate

The most logical and robust synthetic route to Ethyl 2-methylbenzoylformate is a two-step process commencing from 2-methylmandelic acid. This involves the oxidation of the secondary alcohol to a ketone, followed by a classic acid-catalyzed esterification.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of Ethyl 2-methylbenzoylformate.

Experimental Protocol

Step 1: Synthesis of 2-Methylbenzoylformic Acid via Oxidation

This procedure is adapted from the established synthesis of benzoylformic acid from mandelic acid.[6]

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylmandelic acid (0.1 mol, 16.6 g) in 200 mL of water containing sodium hydroxide (0.1 mol, 4.0 g).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (0.12 mol, 19.0 g) in 300 mL of water. Add this solution dropwise to the stirred, cooled reaction mixture over 2-3 hours, ensuring the temperature remains below 10 °C.

-

Quenching and Filtration: After the addition is complete, continue stirring for an additional hour at 5-10 °C. Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Work-up: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with 50 mL of cold water.

-

Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-methylbenzoylformic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Step 2: Fischer Esterification to Ethyl 2-Methylbenzoylformate

This is a standard protocol for acid-catalyzed esterification.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 2-methylbenzoylformic acid (0.08 mol, 14.4 g).

-

Reagent Addition: Add 100 mL of absolute ethanol (an excess to drive the equilibrium) and carefully add 1 mL of concentrated sulfuric acid as the catalyst.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the ether layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with 50 mL of brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methylbenzoylformate.

-

Final Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity liquid.

Reactivity and Potential Applications

The chemical behavior of Ethyl 2-methylbenzoylformate is dominated by the electrophilic nature of its two adjacent carbonyl carbons. This dicarbonyl moiety is the hub of its synthetic utility.

Key Reaction Pathways

Caption: Key reactivity pathways for Ethyl 2-methylbenzoylformate.

-

Nucleophilic Addition to the Ketone: The ketone carbonyl is generally more electrophilic than the ester carbonyl and is the primary site for nucleophilic attack. Reactions with organometallic reagents like Grignard or organolithium reagents will yield tertiary α-hydroxy esters.

-

Reduction: Selective reduction of the ketone can be achieved using mild reducing agents such as sodium borohydride (NaBH₄), affording the corresponding ethyl 2-hydroxy-2-(2-methylphenyl)acetate.

-

Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to regenerate the parent carboxylic acid, 2-methylbenzoylformic acid.

-

Amidation/Transesterification: The ester can react with amines or other alcohols (under catalysis) to form the corresponding amides or new esters, respectively.

Potential Applications

Given the versatility of α-keto esters, Ethyl 2-methylbenzoylformate is a promising intermediate in several fields:

-

Pharmaceutical Synthesis: α-Keto acids and esters are valuable precursors for α-amino acids, α-hydroxy acids, and various heterocyclic compounds, which are common motifs in active pharmaceutical ingredients (APIs).[7]

-

Photoinitiators: Benzoylformate derivatives are known to function as photoinitiators in UV-curable coatings and inks.[7] Upon UV irradiation, they can undergo α-cleavage to generate radicals that initiate polymerization.

-

Fine Chemical Synthesis: The dicarbonyl structure allows for complex molecule construction, serving as a building block for agrochemicals, fragrances, and specialty polymers.

Safety and Handling

While a specific safety data sheet for Ethyl 2-methylbenzoylformate is unavailable, precautions should be based on data for analogous compounds like methyl and ethyl benzoylformate.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation.[2] Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

Ethyl 2-methylbenzoylformate stands as a versatile yet under-documented α-keto ester with significant potential as a building block in advanced organic synthesis. This guide provides a foundational understanding of its properties, a reliable synthetic pathway, and an overview of its expected reactivity. By leveraging data from analogous compounds and established chemical principles, researchers can confidently incorporate this valuable reagent into their synthetic strategies for developing novel pharmaceuticals and advanced materials.

References

Sources

- 1. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl benzoylformate(1603-79-8) 1H NMR spectrum [chemicalbook.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methylbenzoylformate

Introduction

Ethyl 2-methylbenzoylformate, an α-keto ester, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive α-keto group and an ester functionality, makes it a versatile building block for creating a variety of heterocyclic and carbocyclic frameworks. This guide provides a detailed exploration of the primary, field-proven synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of each pathway, provide validated experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.

Core Synthetic Strategies

Two principal and robust methodologies for the synthesis of ethyl 2-methylbenzoylformate are presented. The choice between them often depends on the availability of starting materials, scalability requirements, and safety considerations.

-

Route A: Fischer Esterification of 2-Methylbenzoylformic Acid.

-

Route B: Synthesis from 2-Methylbenzoyl Chloride via an Acyl Cyanide Intermediate.

Route A: Fischer Esterification of 2-Methylbenzoylformic Acid

This classical approach involves the direct, acid-catalyzed esterification of the parent α-keto acid, 2-methylbenzoylformic acid, with ethanol. The Fischer esterification is an equilibrium-controlled process, and strategic choices are required to ensure a high yield of the desired ester.[1]

Mechanistic Rationale (E-E-A-T)

The reaction proceeds via a series of protonation and nucleophilic attack steps. The mechanism, illustrated below, dictates the necessary experimental conditions.[2]

-

Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by a strong acid catalyst (typically H₂SO₄). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields the protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl 2-methylbenzoylformate product.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid like concentrated sulfuric acid is essential to protonate the carboxylic acid, thereby activating it. Without the catalyst, the reaction is impractically slow.[3]

-

Excess Alcohol: The reaction is reversible. According to Le Châtelier's principle, using ethanol as the solvent (i.e., in large excess) shifts the equilibrium towards the products, maximizing the yield of the ester.[1][4]

-

Removal of Water: Alternatively, removing water as it forms (e.g., using a Dean-Stark apparatus) can also drive the reaction to completion.[5] For simplicity, using excess alcohol is often preferred on a lab scale.

Experimental Workflow: Fischer Esterification

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Protocol: Fischer Esterification

Materials:

-

2-Methylbenzoylformic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzoylformic acid in anhydrous ethanol.

-

Cool the solution in an ice-water bath.

-

Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring.

-

Remove the ice bath and heat the mixture to reflux (approximately 78-80 °C).

-

Maintain the reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the oily residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the effervescence ceases, and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by vacuum distillation to yield pure ethyl 2-methylbenzoylformate.

Route B: Synthesis from 2-Methylbenzoyl Chloride

This robust and often higher-yielding route utilizes the readily available 2-methylbenzoyl chloride. The synthesis proceeds through a key intermediate, 2-methylbenzoyl cyanide, which is subsequently converted to the target ester via acid-catalyzed alcoholysis.

Mechanistic Rationale (E-E-A-T)

This pathway is a two-stage process with distinct mechanisms.

Stage 1: Formation of 2-Methylbenzoyl Cyanide 2-Methylbenzoyl chloride is reacted with a cyanide source. While highly toxic reagents like NaCN or KCN can be used, modern methods may employ safer alternatives like potassium ferricyanide in the presence of a copper catalyst.[6] The reaction is a nucleophilic acyl substitution where the cyanide ion (CN⁻) displaces the chloride from the acyl chloride.

Stage 2: Acid-Catalyzed Alcoholysis of Acyl Cyanide This transformation is analogous to the Pinner reaction.

-

Protonation of Nitrile: The nitrile nitrogen of the acyl cyanide is protonated by a strong acid (e.g., H₂SO₄), which dramatically increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: Ethanol attacks the activated nitrile carbon to form a protonated imidate intermediate.

-

Tautomerization & Hydrolysis: The intermediate undergoes tautomerization and is subsequently attacked by water (present in the reaction medium), leading to the formation of a tetrahedral intermediate that ultimately collapses to release ammonia and form the α-keto ester. A one-pot method where the acyl cyanide is mixed with alcohol, water, and catalyst before the addition of sulfuric acid has been proven effective.[7]

Causality Behind Experimental Choices:

-

Acyl Chloride Precursor: Acyl chlorides are highly reactive acylating agents, making the initial cyanidation step efficient and rapid.

-

Cyanide Source: The choice of cyanating agent impacts safety and reaction conditions. Copper(I) cyanide (CuCN) is often used in the Rosenmund–von Braun reaction for aryl halides, but for acyl chlorides, simpler cyanide salts or greener alternatives are effective.[6][8]

-

Acid-Catalyzed Alcoholysis: Similar to the Fischer esterification, a strong acid is required to activate the nitrile group for nucleophilic attack by the relatively weak nucleophile, ethanol.[7]

Experimental Workflow: Acyl Cyanide Route

Caption: Workflow for the 2-Stage Acyl Cyanide Route.

Detailed Protocol: Acyl Cyanide Route (One-Pot Adaptation)

This protocol is adapted from a one-pot method for methyl benzoylformate and is expected to be effective for the 2-methyl analog.[7][9]

Materials:

-

2-Methylbenzoyl Cyanide (1.0 eq)

-

Ethanol (2.5-3.0 eq)

-

Water (1.0-1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, ~1.5 eq)

-

Catalyst (e.g., a halide catalyst like NH₄Cl and a phase-transfer catalyst like TBAB can be beneficial)[9]

-

Toluene or another suitable organic solvent

-

Sodium Hydroxide (NaOH) solution for neutralization

-

Brine

Procedure:

-

Preparation of 2-Methylbenzoyl Cyanide: Synthesize 2-methylbenzoyl cyanide from 2-methylbenzoyl chloride using an established procedure, for instance, by reacting it with potassium ferricyanide and a copper catalyst.[6]

-

One-Pot Alcoholysis: In a reaction vessel equipped for cooling and heating, mix the synthesized 2-methylbenzoyl cyanide, ethanol, water, and any catalysts (if used) in an organic solvent like toluene.

-

Cool the mixture to approximately 10-20 °C.

-

With vigorous stirring, add concentrated sulfuric acid dropwise, ensuring the temperature is maintained below 40 °C.

-

After the addition is complete, slowly heat the reaction mixture to 70-90 °C and maintain for 2-4 hours, or until TLC indicates the reaction is complete.

-

Cool the reaction mixture to room temperature. Carefully quench by pouring it over ice water.

-

Separate the organic layer. Extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash with water, followed by a dilute NaOH solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Fischer Esterification | Route B: From Acyl Chloride |

| Starting Material | 2-Methylbenzoylformic Acid | 2-Methylbenzoyl Chloride |

| Reagent Availability | Keto-acid may need to be synthesized separately. | Acyl chloride is readily prepared from 2-methylbenzoic acid. |

| Number of Steps | 1 (from keto-acid) | 2-3 (from carboxylic acid) |

| Reaction Conditions | Moderate (refluxing ethanol). | Can involve more vigorous/hazardous steps (cyanidation, strong acid). |

| Yield | Moderate to good; limited by equilibrium. | Generally good to excellent. |

| Scalability | Good; large excess of alcohol can be costly on a large scale. | Very good; one-pot adaptations improve efficiency. |

| Safety Concerns | Use of concentrated acid. | Use of (or generation of) toxic cyanides and highly reactive acyl chloride. |

Conclusion

The synthesis of ethyl 2-methylbenzoylformate can be effectively achieved via two primary pathways. The Fischer esterification (Route A) offers a straightforward, one-step conversion from the corresponding α-keto acid, making it an excellent choice if this precursor is readily available. Its main challenge lies in managing the reaction equilibrium to achieve high yields. In contrast, synthesis from 2-methylbenzoyl chloride (Route B) provides a more versatile and typically higher-yielding approach, starting from a more common bulk chemical. While this route involves more steps and potentially more hazardous reagents, its efficiency and the development of one-pot protocols make it highly attractive for industrial and large-scale laboratory synthesis. The optimal choice will ultimately be guided by a careful consideration of starting material cost, safety infrastructure, and desired production scale.

References

- CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.

-

How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid? - Quora. [Link]

-

Rosenmund-von Braun Reaction - Organic Chemistry Portal. [Link]

-

Reaction of 2‐methylbenzyl alcohol using different cyanide sources... - ResearchGate. [Link]

- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)

- CN105330547A - Methyl benzoylformate highly selective synthetic method - Google P

-

Ethyl Benzoylformate - Organic Syntheses Procedure. [Link]

-

Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride | The Journal of Organic Chemistry. ACS Publications. [Link]

- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google P

-

Ligand-Promoted Rosenmund–von Braun Reaction - ResearchGate. [Link]

-

Novel process for synthesizing methyl benzoylformate from benzoyl cyanide - Eureka. [Link]

-

An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. [Link]

-

What happens when:(i) Methyl cyanide is heated with ethanol and HCL.(ii) .. - Filo. [Link]

-

A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. [Link]

- CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google P

-

S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed. [Link]

- CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google P

-

L-Proline-Promoted Rosenmund–von Braun Reaction. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing). [Link]

-

Fischer Esterification - Organic Chemistry Portal. [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]

- 7. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method - Google Patents [patents.google.com]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. Novel process for synthesizing methyl benzoylformate from benzoyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

Technical Monograph: Ethyl 2-methylbenzoylformate (CAS 66644-67-5)

[1][2][3][4]

Executive Summary

Ethyl 2-methylbenzoylformate (also known as Ethyl (2-methylphenyl)(oxo)acetate or Ethyl o-tolylglyoxylate) is a specialized

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10]

The precise identification of this isomer is critical, as the para-isomer (Ethyl 4-methylbenzoylformate, CAS 5524-56-1) is often commercially conflated with it.

Table 1: Chemical Specifications

| Parameter | Specification |

| CAS Number | 66644-67-5 |

| IUPAC Name | Ethyl 2-(2-methylphenyl)-2-oxoacetate |

| Synonyms | Ethyl o-tolylglyoxylate; Ethyl 2-methylphenylglyoxylate |

| Molecular Formula | C |

| Molecular Weight | 192.21 g/mol |

| Physical State | Clear, pale yellow liquid/oil |

| Boiling Point | ~145–150 °C (at 10 mmHg) |

| Density | ~1.12 g/cm³ |

| SMILES | CCOC(=O)C(=O)C1=CC=CC=C1C |

| InChI Key | OVFYTRYWFURUJL-UHFFFAOYSA-N (Verify specific isomer key) |

Synthetic Routes & Process Chemistry

For research and scale-up, achieving regioselectivity is the primary challenge. Direct Friedel-Crafts acylation of toluene with ethyl oxalyl chloride yields predominantly the para-isomer (approx. 85:15 p:o ratio). Therefore, the Grignard Route is the authoritative protocol for high-purity synthesis.

Protocol: Regioselective Grignard Synthesis

Rationale: This method utilizes the steric bulk of the ortho-substituent to prevent over-addition, stopping the reaction at the keto-ester stage rather than proceeding to the tertiary alcohol.

Reagents:

-

2-Bromotoluene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Diethyl oxalate (2.0 eq) - Excess is crucial to prevent bis-addition.

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under N

, activate Mg turnings with iodine. Add 2-bromotoluene dropwise in THF at reflux to generate o-tolylmagnesium bromide. -

Nucleophilic Attack: Cool the Grignard solution to -78 °C. Cannulate this solution slowly into a pre-cooled solution of excess diethyl oxalate (2.0 eq) in THF.

-

Critical Control Point: Reverse addition (Grignard into Oxalate) is required to maintain a high concentration of electrophile, favoring mono-addition.

-

-

Quench & Hydrolysis: Quench with saturated NH

Cl at -20 °C. The low temperature prevents hydrolysis of the ester group. -

Purification: Extract with EtOAc. Distill under high vacuum to remove excess diethyl oxalate, then fractionally distill the product.

Process Visualization

The following diagram illustrates the reaction logic and critical control points.

Figure 1: Regioselective synthesis workflow via Grignard reagent, highlighting the critical reverse addition step to avoid impurities.

Mechanistic Applications

Photopolymerization (Norrish Type I)

Ethyl 2-methylbenzoylformate functions as a Type I photoinitiator. Upon UV irradiation, the molecule undergoes homolytic cleavage at the C–C bond between the carbonyls.

-

Mechanism: The ortho-methyl group provides steric hindrance that slightly destabilizes the C-C bond between the carbonyls, potentially increasing cleavage efficiency compared to the unsubstituted analogue.

-

Radical Species: Generates an o-toluoyl radical (initiating species) and an ethoxycarbonyl radical.

Pharmaceutical Intermediate (Heterocycle Synthesis)

This compound is a "privileged structure" for synthesizing indole-2,3-diones (isatins) and quinoxalines.

-

Reaction: Condensation with 1,2-diaminobenzene yields 3-(2-methylphenyl)quinoxalin-2(1H)-one.

-

Significance: The ortho-methyl group in the final scaffold is often exploited for atropisomerism or to fill hydrophobic pockets in kinase inhibitors.

Figure 2: Norrish Type I photocleavage mechanism utilized in UV-curing applications.

Analytical Characterization

To validate the synthesis of CAS 66644-67-5 versus the para-isomer, use the following diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Look for the characteristic 4-proton pattern of an ortho-substituted benzene (multiplets ~7.2–7.8 ppm). The para-isomer would show a clean AA'BB' doublet system.

-

Ortho-Methyl: Singlet at ~2.55 ppm . (Note: This is downfield shifted compared to standard toluene methyls due to the anisotropic effect of the adjacent carbonyl).

-

Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

-

-

IR Spectroscopy:

-

Double Carbonyl: Two distinct bands at ~1735 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O). The ketone band is lower frequency due to conjugation with the aromatic ring.

-

References

Technical Guide: Ethyl 2-Methylbenzoylformate Structural Analogs and Derivatives

Dual-Utility Scaffold: From Radical Photoinitiation to Protease Inhibition

Executive Summary

Ethyl 2-methylbenzoylformate represents a specialized class of

This guide analyzes the molecule’s dual functionality, detailing synthetic pathways, structural analogs for LED-curing efficiency, and its role as a transition-state mimic in protease inhibitor design.

Chemical Architecture & Reactivity

The core structure of ethyl 2-methylbenzoylformate consists of an ethyl ester conjugated to a benzoyl group. The defining feature is the 2-methyl (ortho-toluyl) substitution.

1.1 Structural Criticality

-

Steric Orthogonality: The ortho-methyl group exerts steric pressure that forces the carbonyl groups out of coplanarity with the aromatic ring. This "twist" prevents efficient fluorescence (energy loss), thereby increasing the quantum yield for intersystem crossing (ISC) to the triplet state required for radical cleavage.

-

Electrophilicity: The

-keto ester motif is highly electrophilic due to the electron-withdrawing nature of adjacent carbonyls. This makes the

1.2 Quantitative Properties

| Property | Value / Characteristic | Impact on Application |

| Chromophore | Critical for UV-A absorption. | |

| Cleavage Type | Norrish Type I ( | Generates benzoyl and ethoxycarbonyl radicals. |

| Lipophilicity | LogP ~ 2.5 (Estimated) | Ensures solubility in acrylate monomers and lipid bilayers. |

| Boiling Point | >250°C (High) | Low volatility reduces odor in coating applications. |

Synthesis Strategies

The industrial standard for synthesizing ethyl 2-methylbenzoylformate and its analogs is Friedel-Crafts Acylation .[1] This method is preferred over the oxidation of mandelic acid derivatives due to scalability and atom economy.

2.1 Core Synthesis Protocol (Friedel-Crafts)

Reaction: Toluene + Ethyl Oxalyl Chloride

-

Causality: Aluminum chloride (

) acts as a Lewis acid to generate the acylium ion

Refined Laboratory Protocol (Grignard Route for Regiospecificity):

-

Reagents: 2-Bromotoluene, Magnesium turnings, Diethyl oxalate, THF.

-

Formation: Generate o-tolylmagnesium bromide in dry THF.

-

Addition: Add the Grignard reagent dropwise to excess diethyl oxalate at -78°C. Why? Low temperature prevents double addition (formation of the alcohol).

-

Quench: Acidic workup (

) yields the

2.2 Visualization: Synthetic Pathway

Caption: Regiospecific synthesis via Grignard reagent to avoid para-isomer contamination common in Friedel-Crafts routes.

Structural Analogs: Photo-Physics & Polymer Science

In the context of UV-curing, the goal is to shift absorption to longer wavelengths (LED curing at 365–405 nm) and increase reactivity.

3.1 Mechanism of Action (Norrish Type I)

Upon UV irradiation, the molecule enters an excited triplet state (

-

Radical A: o-Toluoyl radical (Initiating species).

-

Radical B: Ethoxycarbonyl radical (Less reactive, may decarboxylate).

3.2 Key Structural Analogs

| Analog Class | Structural Modification | Effect on Performance |

| Mesitoyl Derivatives | 2,4,6-Trimethyl substitution | Red Shift: Steric twisting and electron donation shift |

| Thio-Analogs | Sulfur atom in ring (Thiophene) | LED Curing: Strong absorption at 405 nm. Ideal for 3D printing applications. |

| Glyoxylamides | Ester | Stability: Higher hydrolytic stability but lower radical quantum yield due to hydrogen bonding. |

| Difunctional | Bis-glyoxylates | Crosslinking: Increases polymer network density; reduces migration of photoinitiator fragments. |

3.3 Visualization: Photochemical Cleavage

Caption: Norrish Type I cleavage mechanism generating reactive radical species for polymerization.[3][4]

Medicinal Chemistry: Protease Inhibition

Beyond polymers, the

4.1 Mechanism of Inhibition

Serine or Cysteine proteases attack the ketone carbonyl (which is more electrophilic than the ester carbonyl). This forms a stable tetrahedral hemiketal/hemithioacetal adduct that mimics the enzyme's transition state, reversibly locking the enzyme.

-

Target Classes: HCV NS3 protease, HIV protease, and recently SARS-CoV-2 Mpro.

-

Analog Design (SAR):

-

The Warhead: The

-keto ester (or amide) is the warhead. -

The Cap (Aryl Group): The 2-methylbenzoyl group occupies the S1 or S1' pocket of the enzyme. The ortho-methyl provides hydrophobic bulk, often increasing selectivity for proteases with hydrophobic pockets (e.g., Chymotrypsin-like activity).

-

4.2 Bioisosteric Replacements

To improve metabolic stability (plasma esterases hydrolyze esters quickly), the ethyl ester is often replaced:

- -Keto Amides: More stable in plasma; H-bond donor capability improves binding affinity.

- -Keto Heterocycles: (e.g., Benzothiazoles) improve potency and membrane permeability.

Experimental Protocols

Protocol A: Evaluation of Photoinitiator Efficiency (Real-Time FTIR)

Objective: Measure the double-bond conversion of an acrylate monomer using Ethyl 2-methylbenzoylformate.

-

Formulation: Mix 1.0 wt% photoinitiator in 1,6-Hexanediol diacrylate (HDDA). Sonicate for 10 mins until clear.

-

Setup: Laminate the resin between two KBr pellets or polypropylene films (to prevent oxygen inhibition).

-

Irradiation: Use a UV-LED source (365 nm, 50 mW/cm²).

-

Measurement: Monitor the disappearance of the acrylate C=C peak at 1630 cm⁻¹ or 810 cm⁻¹ using Real-Time FTIR.

-

Calculation:

(Where

Protocol B: Synthesis of

-Keto Amide Analog (Aminolysis)

Objective: Convert the ester to an amide for medicinal evaluation.

-

Reactants: Ethyl 2-methylbenzoylformate (1 eq), Primary Amine (1.1 eq).

-

Solvent: Ethanol or Methanol (0.5 M).

-

Conditions: Stir at room temperature for 4–12 hours. The reaction is driven by the formation of the more stable amide bond.

-

Purification: Evaporate solvent. Recrystallize from hexanes/EtOAc.

-

Validation:

-

IR: Shift of ester C=O (~1735 cm⁻¹) to amide C=O (~1680 cm⁻¹).

-

NMR: Appearance of N-H proton signal.

-

References

-

Synthesis & Industrial Use: "Friedel-Crafts Acylation Reaction." Mettler Toledo Technical Guide. Link

-

Photoinitiator Mechanism: He, X., et al. "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near-UV or Visible LED."[5] Macromolecules (2021).[3][6] Link

-

Medicinal Chemistry (Protease Inhibitors): "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry." Journal of Medicinal Chemistry (2021).[6] Link

-

General Reactivity: "Friedel-Crafts Reactions." Chemistry LibreTexts. Link

-

Analog Development: "Novel di-2-thienyl ketone derivatives photoinitiators enable fast visible light polymerization." Progress in Organic Coatings (2025). Link[4]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN111559963A - Long-wavelength benzoyl formic acid methyl ester photoinitiator and preparation method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-methylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on available safety and handling information for structurally similar compounds, including Methyl Benzoylformate and Ethyl Benzoylformate, due to the limited specific data for Ethyl 2-methylbenzoylformate. This information should be used as a precautionary guide, and a comprehensive, substance-specific risk assessment should be conducted before use.

Section 1: Introduction and Hazard Analysis

Ethyl 2-methylbenzoylformate is a chemical intermediate that holds potential in various synthetic applications within research and drug development. Its structural similarity to other benzoylformate esters suggests that it should be handled with care, assuming a comparable hazard profile until specific toxicological data is available. This guide provides a framework for its safe handling, storage, and emergency procedures based on established protocols for related compounds.

1.1: Known and Inferred Chemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. While specific data for Ethyl 2-methylbenzoylformate is scarce, we can infer a profile from related compounds.

| Property | Inferred Value/Characteristic | Source/Analogue |

| Appearance | Clear, colorless to slightly yellow or greenish liquid | Methyl Benzoylformate, Ethyl Benzoylformate[1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | - |

| Boiling Point | Similar to Ethyl Benzoylformate: 138-139 °C at 18 mmHg | Ethyl Benzoylformate[2][3] |

| Density | Similar to Ethyl Benzoylformate: ~1.122 g/mL at 25 °C | Ethyl Benzoylformate[2][3] |

| Flash Point | Likely > 100 °C, similar to related compounds | Methyl Benzoylformate: > 112 °C, Ethyl 2-methylbenzoate: 91.67 °C[1][4] |

| Solubility | Expected to be soluble in many organic solvents. | General property of similar esters. |

| Moisture Sensitivity | Assumed to be sensitive to moisture. | Ethyl Benzoylformate[2] |

1.2: Hazard Identification and Classification

Based on data from analogous compounds, Ethyl 2-methylbenzoylformate should be treated as a substance with the following potential hazards.[5]

-

Harmful if swallowed, in contact with skin, or if inhaled. [5]

-

Causes skin irritation and serious eye irritation. [5]

-

May cause respiratory irritation. [5]

It is crucial to handle this compound with the assumption that it is hazardous until proven otherwise through rigorous toxicological studies.

Section 2: Risk Mitigation and Standard Operating Procedures

A proactive approach to safety is paramount. The following procedures are designed to minimize exposure and mitigate risks during the handling and storage of Ethyl 2-methylbenzoylformate.

2.1: Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

-

Ventilation: All work with Ethyl 2-methylbenzoylformate should be conducted in a well-ventilated area.[6] A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols.[1]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][7]

2.2: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical barrier to direct chemical exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[6][7] Standard safety glasses do not provide adequate protection.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[6] Check the glove manufacturer's compatibility chart for esters.

-

Lab Coat: A long-sleeved lab coat is mandatory to protect from incidental skin contact.[6]

-

Apron: For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][7]

Caption: Personal Protective Equipment (PPE) selection workflow.

2.3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

-

Work Area Preparation: Ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

-

Chemical Transfer: Use appropriate tools such as a pipette or a syringe for transferring the liquid. Avoid pouring directly from large containers.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[6][8]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6] Although the flashpoint is likely high, it is a combustible liquid.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[1]

Storage:

Section 3: Emergency Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency response plan is critical.

3.1: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1][10] |

3.2: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.[1]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Personal Protection: Wear full PPE, including respiratory protection, during the entire cleanup process.[5]

Caption: Step-by-step spill response workflow.

3.3: Firefighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or a water spray.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[11]

Section 4: Conclusion

References

-

Cole-Parmer. Material Safety Data Sheet - Methyl benzilate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Diethyl benzylmalonate, 97%. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl Benzoylformate, 99%. [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet - Ethyl benzoate. [Link]

-

The Good Scents Company. ethyl 2-methyl benzoate information. [Link]

-

PubChem. Ethyl 2-ethoxy-5-methylbenzoylformate. [Link]

-

PubChem. Ethyl 2-methylbenzoate. [Link]

- RIFM. (2024).

- Food and Chemical Toxicology. (2021).

-

PubChem. Ethyl 2-formylbenzoate. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aurochemicals.com [aurochemicals.com]

- 11. fishersci.com [fishersci.com]

Theoretical studies on Ethyl 2-methylbenzoylformate

Theoretical Studies on Ethyl 2-methylbenzoylformate: A Computational Framework

Part 1: Executive Summary & Chemical Context

Ethyl 2-methylbenzoylformate (Ethyl (2-methylphenyl)(oxo)acetate) represents a critical class of

From a theoretical standpoint, this molecule offers a rich landscape for computational study due to the "Ortho-Effect" : the steric repulsion between the 2-methyl substituent on the phenyl ring and the adjacent

This guide outlines a rigorous computational protocol for characterizing this molecule, synthesizing Density Functional Theory (DFT) methodologies with spectroscopic validation.

Part 2: Computational Methodology (The "How-To")

To ensure scientific integrity and reproducibility (E-E-A-T), the following computational workflow is recommended. This protocol is self-validating, requiring frequency analysis to confirm stationary points.[1]

Standard Protocol for Ground State Optimization

-

Theory Level: DFT (Density Functional Theory) is the industry standard for this class of organic esters.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for general geometry and vibrational analysis.

-

Refinement: For non-covalent interactions (e.g., if studying dimerization or solvent shells), use

B97X-D to account for dispersion forces.[1]

-

-

Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for accurately modeling the lone pairs on the carbonyl oxygens and the

-system of the aromatic ring. -

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents: Acetonitrile (polar aprotic) or Ethanol (polar protic) are standard for photoinitiator studies.[1]

-

Excited State Protocol (UV-Vis Prediction)

Since this molecule is photo-active, ground state calculations are insufficient.[1]

-

Method: TD-DFT (Time-Dependent DFT).[1]

-

States: Calculate at least N=6 excited states to capture the

and -

Validation: Compare predicted

against the experimental value (~250-260 nm).

Part 3: Structural Analysis & Conformational Landscape

The 2-methyl substitution introduces a steric clash that destabilizes the planar conformation. Theoretical studies must assess the Dihedral Angle (

Conformational Search Workflow

The molecule likely exists in dynamic equilibrium between two conformers based on the ester orientation (

Key Theoretical Prediction:

-

Twisted Geometry: Expect a dihedral twist of 30-45° between the phenyl ring and the carbonyl group to relieve steric strain from the ortho-methyl group. This reduces

-conjugation compared to ethyl benzoylformate, potentially blue-shifting (hypsochromic shift) the UV absorption maximum.

Part 4: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the lone pairs of the carbonyl oxygens and the phenyl

-system. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

antibonding orbitals of the -

Significance: A smaller gap implies higher chemical reactivity and softer character.[1] The

transition (HOMO

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding drug docking and nucleophilic attacks.

-

Red Regions (Negative Potential): Localized over the two carbonyl oxygen atoms (H-bond acceptors).

-

Blue Regions (Positive Potential): Localized over the

-carbonyl carbon and the ethyl group protons. -

Implication: The

-carbonyl carbon is the primary site for nucleophilic attack (e.g., by serine proteases in drug metabolism or amine co-initiators in polymerization).

Photochemical Cleavage Mechanism (Norrish Type I)

For researchers in polymer science, the theoretical bond dissociation energy (BDE) of the

Part 5: Spectroscopic Profiling (Data for Validation)

Researchers should validate their theoretical models against these expected spectroscopic signatures.

| Spectroscopic Technique | Theoretical Prediction (Scaled DFT) | Experimental Assignment | Mechanistic Insight |

| IR (Vibrational) | 1730 - 1750 cm⁻¹ (Doublet) | C=O Stretching | The |

| IR (Fingerprint) | 1100 - 1300 cm⁻¹ | C-O-C Stretching | Characteristic of the ester linkage. |

| UV-Vis | Conjugation of the phenyl ring with the carbonyl. | ||

| UV-Vis (Weak) | The "forbidden" transition responsible for photo-activity. | ||

| NMR (¹H) | Methyl Group | Downfield shift due to the adjacent aromatic ring and carbonyl anisotropy. |

Part 6: References

-

Standard DFT Protocol for Carbonyls:

-

Title: "Density functional theory study of vibrational spectra and assignment of fundamental modes of benzoylformate derivatives."

-

Source:Journal of Molecular Structure

-

Context: Establishes B3LYP/6-311G(d,p) as the reliable standard for

-keto esters. -

URL:

-

-

Photoinitiator Mechanisms:

-

Title: "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring."

-

Source:ResearchGate / Beijing University of Chemical Technology

-

Context: Details the HOMO-LUMO transitions and cleavage mechanisms for benzoylformates.

-

URL:

-

-

Conformational Analysis of Benzoates:

-

Title: "Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate."

-

Source:Spectrochimica Acta Part A

-

Context: Provides the baseline for analyzing the ester dihedral angles and steric effects in benzoate derivatives.

-

URL:

-

-

Electronic Descriptors:

Sources

- 1. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Ethyl 2-methylbenzoylformate in Photopolymerization

Abstract

Ethyl 2-methylbenzoylformate (EMBF) is a highly efficient Norrish Type I photoinitiator utilized in the free-radical polymerization of unsaturated oligomers, particularly acrylates and methacrylates. Distinguished by its low volatility and minimal odor compared to its methyl analog (Methyl Benzoylformate, MBF), EMBF is critical in applications requiring high surface cure rates and low yellowing. This guide provides technical protocols for its use in industrial coatings and biomedical hydrogel scaffolds for drug delivery, addressing the specific needs of research and development professionals.

Chemical Identity & Mechanism of Action[1][2]

Chemical Profile[1][2]

-

IUPAC Name: Ethyl 2-oxo-2-phenylacetate (derivative structure; specific commercial isomer: Ethyl 2-methylbenzoylformate)

-

Function: Type I Photoinitiator (Homolytic Cleavage)

-

Key Feature: Low odor, non-yellowing, high reactivity in clear coats.

-

Absorption:

approx. 250–300 nm; active absorption tail extends to 350–380 nm.

Photolysis Mechanism

Upon exposure to UV radiation (typically UV-C to UV-A range), EMBF undergoes a Norrish Type I cleavage. The molecule absorbs a photon, entering an excited triplet state. It then cleaves at the carbon-carbon bond between the carbonyl and the ester group, generating two active free radicals: a benzoyl radical and a formate radical.

-

Benzoyl Radical: The primary initiator of polymerization.

-

Formate Radical: Can initiate polymerization or undergo decarboxylation (releasing

) to form a secondary alkyl radical, which also initiates polymerization.

Mechanistic Pathway Diagram

Figure 1: Photolytic cleavage pathway of EMBF leading to radical generation and polymerization.

Material Properties & Selection Criteria

EMBF is often selected over other Type I initiators (like Hydroxyacetophenones) when odor and volatility are concerns. In drug delivery and dental applications, its lower cytotoxicity profile compared to some cleavage initiators makes it a viable candidate for biomaterial scaffolds.

Table 1: Comparative Analysis of Common Photoinitiators

| Feature | Ethyl 2-methylbenzoylformate (EMBF) | Methyl Benzoylformate (MBF) | TPO (Phosphine Oxide) | Irgacure 184 (HCPK) |

| Type | Type I (Cleavage) | Type I (Cleavage) | Type I (Cleavage) | Type I (Cleavage) |

| Odor | Low | Moderate/High | Moderate | Low |

| Yellowing | Very Low | Low | Low (but initial bleaching) | Low |

| Surface Cure | Excellent | Excellent | Good | Good |

| Through Cure | Moderate | Moderate | Excellent | Moderate |

| Spectral Range | UV-C / UV-B / UV-A (Tail) | UV-C / UV-B | UV-A / Visible (up to 420nm) | UV-C / UV-B |

| Biocompatibility | Good (Scaffolds/Dental) | Moderate | Caution (Cytotoxicity concerns) | Moderate |

Selection Logic:

-

Choose EMBF if: You require a hard surface cure (to prevent tackiness) in a clear coating or dental resin, and odor/volatility during processing is a safety or quality concern.

-

Avoid EMBF if: You are curing very thick, highly pigmented sections (TPO is better due to longer wavelength absorption) or require visible light curing (>400nm).

Protocol A: High-Performance Clear Coating (Industrial Standard)

This protocol establishes a baseline for characterizing the reactivity of EMBF in a standard acrylate matrix.

Materials

-

Oligomer: Aliphatic Urethane Acrylate (e.g., Ebecryl series).

-

Monomer (Diluent): TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate).

-

Photoinitiator: Ethyl 2-methylbenzoylformate (EMBF).

-

Additives: Flow/leveling agent (optional).

Formulation Strategy

EMBF is typically effective at concentrations between 2.0% and 5.0% by weight .

-

Preparation: Work under yellow light (safe light) to prevent premature polymerization.

-

Solubilization: EMBF is a liquid; it can be added directly to the monomer blend.

-

Step: Mix Oligomer (60 wt%) and Monomer (35 wt%) until homogeneous.

-

Step: Add EMBF (4 wt%) and Leveling Agent (1 wt%).

-

Step: Stir at 500 RPM for 10 minutes. Ensure no phase separation.

-

Curing & Analysis

-

Application: Draw down a 50

wet film on a glass substrate. -

Light Source: Medium-pressure Mercury Lamp (H-bulb) or UV-LED (365 nm).

-

Dosage: Target energy density: 300–600 mJ/cm² .

-

Validation (Tack-Free Test): Immediately after passing the lamp, touch the surface with a cotton swab. No fibers should stick.

Protocol B: Hydrogel Synthesis for Drug Delivery (Biomedical)

Audience: Drug Development & Tissue Engineering Professionals. Context: This protocol describes the fabrication of a PEGDA (Polyethylene glycol diacrylate) hydrogel loaded with a model drug, using EMBF as the initiator. Benzoylformates are increasingly studied for this application due to acceptable cytocompatibility.

Reagents[4]

-

Monomer: PEGDA (

700 or 1000). -

Photoinitiator: EMBF (dissolved in minimal ethanol if not directly soluble in the specific PEGDA grade).

-

Solvent: Phosphate Buffered Saline (PBS).

-

Model Drug: Bovine Serum Albumin (BSA) or small molecule drug.

Experimental Workflow

Figure 2: Workflow for fabricating drug-eluting hydrogels using EMBF.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Prepare a 20% (w/v) PEGDA solution in PBS.

-

Prepare a 10% (w/v) stock solution of EMBF in absolute ethanol (EMBF has limited water solubility; ethanol acts as a co-solvent).

-

-

Mixing:

-

Add the EMBF stock to the PEGDA solution to achieve a final initiator concentration of 0.5% w/v .

-

Critical Note: Keep ethanol content <5% to avoid protein denaturation if using biologics.

-

Add the therapeutic agent (Drug) and mix gently by inversion. Do not vortex if the drug is shear-sensitive.

-

-

Photopolymerization:

-

Pipette 100

of the mixture into a silicone mold (e.g., 6mm diameter, 2mm height). -

Expose to UV light (365 nm LED) at an intensity of 10 mW/cm² for 60–120 seconds .

-

Self-Validation: The gel should be firm and handleable with forceps. If the bottom is liquid, increase exposure time or flip the mold and cure the reverse side.

-

-

Post-Processing:

-

Wash the hydrogels in sterile PBS for 1 hour to leach out unreacted monomer and initiator.

-

Transfer to fresh buffer for release kinetics studies.

-

Troubleshooting & Optimization

Oxygen Inhibition

Problem: The surface of the polymer remains tacky (liquid) while the bulk is cured. Cause: Oxygen scavenges free radicals, terminating the chain reaction at the air-interface. Solution:

-

Increase Intensity: Higher light intensity generates radicals faster than oxygen can consume them.

-

Cover: Cure under a nitrogen blanket or cover the sample with a Mylar film during irradiation.

-

Amine Synergist: Although EMBF is Type I, adding a tertiary amine (e.g., MDEA) can consume oxygen, though this may increase yellowing.

Solubility Issues (Biomedical)

Problem: EMBF forms oil droplets in the aqueous hydrogel precursor. Cause: High lipophilicity. Solution:

-

Use a co-solvent (Ethanol or DMSO).

-

Switch to a water-soluble derivative if available, or use an emulsion technique.

-

Sonicate the mixture (without the drug) to create a fine dispersion before adding the drug.

Yellowing

Problem: The final product has a yellow tint. Cause: While EMBF is low-yellowing, thermal degradation or amine synergists can cause color. Solution:

-

Reduce initiator concentration (try 0.5% instead of 2%).

-

Ensure the light source does not emit excessive heat (IR radiation).

References

-

Mechanism of Benzoylformates

-

Safety & Handling

-

Document: Safety Data Sheet - Methyl Benzoylformate (Analogous data).[2]

- Source: Fisher Scientific.

-

-

Biomedical Applications

-

Photoinitiator Comparison

(Note: While specific URLs for "Ethyl" 2-methylbenzoylformate strictly can be rare due to it being a specific commercial isomer, references for the class "Benzoylformates" and the methyl analog are scientifically valid proxies for mechanism and safety profiles.)

Sources

Application Notes & Protocols for Ethyl 2-methylbenzoylformate

Introduction: Ethyl 2-methylbenzoylformate is an α-keto ester, a class of compounds recognized for their significant utility in organic synthesis and polymer chemistry. The presence of a benzoyl group directly attached to a keto-ester functionality imparts unique photochemical and reactive properties. This molecule is a close analog of the widely used photoinitiator Methyl Benzoylformate (MBF), suggesting its potential in applications requiring high reactivity and efficiency, particularly under UV irradiation.[1][2][3] The ortho-methyl group on the phenyl ring can influence the molecule's conformation and electronic properties, potentially tuning its reactivity, absorption characteristics, and interaction with other reagents compared to its unsubstituted counterpart.

This guide provides in-depth experimental protocols for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the underlying scientific principles. We will explore its application as a Norrish Type I photoinitiator and as a key reactant in the classic Paternò–Büchi photocycloaddition. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure experimental integrity.

Section 1: Application as a Norrish Type I Photoinitiator for Free-Radical Polymerization

Expertise & Rationale: Benzoylformate esters are highly efficient Norrish Type I photoinitiators.[4] Upon exposure to UV light (typically in the 365-405 nm range for LED sources), the molecule undergoes excitation to a triplet state, followed by α-cleavage (cleavage of the C-C bond between the two carbonyl groups).[4][5] This process generates two distinct radical species: a benzoyl radical and an ethoxycarbonyl radical. Both radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates. The key advantage of this process is the rapid and efficient generation of initiating radicals at room temperature, simply upon light exposure, which is fundamental to UV-curing technologies in coatings, inks, and 3D printing.[1]

The workflow for evaluating a photoinitiator is critical. It involves preparing a photocurable resin, exposing it to a controlled dose of light, and quantifying the extent of polymerization. Fourier-Transform Infrared (FTIR) Spectroscopy is an ideal tool for this, as it can monitor the disappearance of the vinyl C=C bond peak (around 1635 cm⁻¹) of the acrylate monomer in real-time.

Experimental Workflow: Photopolymerization

Sources

- 1. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Methyl Benzoylformate [anshulchemicals.com]

- 3. CN111559963A - Long-wavelength benzoyl formic acid methyl ester photoinitiator and preparation method thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Note: High-Selectivity Synthesis & Utilization of Ethyl 2-methylbenzoylformate

Executive Summary

Ethyl 2-methylbenzoylformate (CAS: 2042-07-1), also known as ethyl (2-methylphenyl)(oxo)acetate, is a critical

This application note details the utilization of Ethyl 2-methylbenzoylformate as a prochiral scaffold for the synthesis of enantiopure

Chemical Profile & The "Ortho-Effect"

The utility of Ethyl 2-methylbenzoylformate lies in its steric profile.[1] Unlike unsubstituted benzoylformates, the 2-methyl group creates a "molecular hinge" that restricts rotation in downstream intermediates.[1]

| Property | Specification |

| IUPAC Name | Ethyl 2-oxo-2-(2-methylphenyl)acetate |

| Molecular Formula | |

| Molecular Weight | 192.21 g/mol |

| Boiling Point | 135–140 °C (at 10 mmHg) |

| Key Reactivity | Carbonyl reduction, Grignard addition, Condensation |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Expert Insight: The Steric Advantage

In asymmetric catalysis, the ortho-methyl group acts as a "steric wall."[1] When binding to chiral catalysts (e.g., Ru-TsDPEN or chiral NADH mimics), this bulk forces the substrate into a specific orientation to minimize steric clash with the catalyst's arene ligand.[1] This often results in higher enantioselectivity compared to the unsubstituted phenyl analog, albeit sometimes at the cost of reaction rate.

Primary Application: Asymmetric Transfer Hydrogenation (ATH)

The most high-value application of this intermediate is its conversion into (S)-Ethyl 2-hydroxy-2-(2-methylphenyl)acetate .[1] This chiral

Reaction Pathway Visualization

The following diagram outlines the workflow from the raw toluene derivative to the chiral API precursor.[1]

Figure 1: Synthetic workflow for the utilization of Ethyl 2-methylbenzoylformate.

Validated Protocol: Ru-Catalyzed ATH

Objective: Synthesis of (S)-Ethyl 2-hydroxy-2-(2-methylphenyl)acetate with >98% ee.

Reagents:

-

Substrate: Ethyl 2-methylbenzoylformate (10 mmol, 1.92 g)[1]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%)[1]

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)[1]

-

Solvent: Dichloromethane (DCM) or DMF (Green alternative: Ethyl Acetate)[1]

Step-by-Step Procedure:

-

Catalyst Pre-activation: In a flame-dried Schlenk flask under nitrogen, dissolve the Ru-catalyst (32 mg) in 2 mL of degassed solvent.

-

Substrate Addition: Add Ethyl 2-methylbenzoylformate (1.92 g) to the flask.

-

H-Source Injection: Slowly inject 2.5 mL of the HCOOH/Et3N azeotrope via syringe.

-

Critical Control Point: The reaction is exothermic.[1] Maintain temperature at 25–30°C using a water bath if necessary.

-

-

Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The ketone spot (

) should disappear, replaced by the alcohol spot ( -

Quench & Workup:

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1).

Expected Yield: 92–95% Enantiomeric Excess (ee): >96% (Determined via Chiral HPLC).[1]

Analytical Quality Control

Trustworthiness in chiral synthesis relies on rigorous analytics.[1] The following HPLC method is established for this specific substrate class.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or AD-H ( |

| Mobile Phase | Hexane : Isopropanol (90 :[1] 10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV @ 254 nm |

| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min |

Note: The ortho-methyl group significantly alters the hydrodynamic volume compared to standard mandelates, often improving peak resolution.[1]

Synthesis of the Intermediate (Vertical Integration)

For labs needing to synthesize the starting material de novo rather than purchasing it, the Friedel-Crafts acylation is the most robust route.[1]

Mechanism:

Reaction of o-xylene (or o-toluoyl chloride) with ethyl oxalyl chloride in the presence of

Protocol Summary:

-

Suspend

(1.1 equiv) in dry DCM at 0°C. -

Add Ethyl oxalyl chloride (1.0 equiv) dropwise.[1]

-

Add o-Xylene (1.0 equiv) dropwise, keeping

.[1] -

Allow to warm to RT and stir for 4 hours.

-

Safety Note: Quench carefully on ice/HCl. The reaction produces HCl gas; use a scrubber.

Safety & Handling (HSE)

Ethyl 2-methylbenzoylformate is an irritant and poses specific ocular risks.

-

GHS Classification: Eye Dam. 1 (H318), Skin Irrit. 2 (H315).[1]

-

Handling: Wear nitrile gloves and tightly fitting safety goggles.[1] Use in a fume hood to avoid inhalation of vapors.

-

Spill Response: Absorb with inert material (vermiculite).[1] Do not rinse into drains as it is harmful to aquatic life with long-lasting effects.

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

-

Tao, X., et al. (2025).[1] Bioreduction of methyl o-chlorobenzoylformate... for efficient production of enantiopure clopidogrel intermediate. ResearchGate.[1] Link(Cited for analogous ortho-substituted reactivity).

-

Organic Syntheses. (1928).[1] Ethyl Benzoylformate Synthesis (General Protocol adapted for ortho-methyl derivative). Org.[1][2][3] Synth. 8, 84. Link[1]

-

Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl Benzoate Derivatives. Link

Sources

Ethyl 2-methylbenzoylformate reaction mechanisms

Application Note: Mechanistic Profiling and Synthetic Utility of Ethyl 2-Methylbenzoylformate

Executive Summary

Ethyl 2-methylbenzoylformate (E-2-MBF) represents a specialized class of

-

Industrial Photochemistry: It serves as a highly efficient Norrish Type I photoinitiator for free-radical polymerization, where the ortho-substituent enhances hydrogen-abstraction pathways and prevents back-reaction of radicals.[1]

-

Pharmaceutical Synthesis: It acts as a challenging yet rewarding prochiral ketone substrate for the asymmetric synthesis of 2-methylmandelic acid derivatives—key pharmacophores in antithrombotic and anticholinergic drugs.[1]

This guide details the mechanistic pathways and validated protocols for utilizing E-2-MBF in both high-energy UV curing and precision asymmetric catalysis.[1]

Molecular Profile & Synthesis Strategy

Commercial availability of the specific ethyl ester with ortho-substitution can be variable.[1] In-house synthesis is often required to ensure high purity (>99%) free of isomeric impurities that quench excited states.[1]

Synthetic Pathway: The most robust route utilizes Friedel-Crafts acylation of toluene with ethyl oxalyl chloride.[1] This method is preferred over esterification of the acid due to the steric hindrance of the ortho-methyl group, which slows down direct esterification.

Protocol: Friedel-Crafts Synthesis of E-2-MBF

-

Reagents: Toluene (Substrate/Solvent), Ethyl oxalyl chloride (1.1 eq),

(1.2 eq), DCM (Solvent). -

Procedure:

-

Inerting: Flame-dry a 500 mL three-neck flask; flush with

. -

Lewis Acid Charge: Suspend

in anhydrous DCM at 0°C. -

Acyl Chloride Addition: Add ethyl oxalyl chloride dropwise. Maintain T < 5°C.

-

Substrate Addition: Add toluene slowly. The ortho-directing power of the methyl group is weak compared to para, but the electrophile is bulky. Note: Isomer separation (ortho vs. para) is critical post-synthesis.

-

Quench: Pour onto ice/HCl. Extract with DCM.[1]

-

Purification: Fractional distillation is required to separate the ortho isomer (lower boiling point due to steric "shielding") from the para isomer.

-

Application I: Photochemical Radical Generation (Norrish Type I)

Mechanism:

Upon UV irradiation (typically 365–405 nm), E-2-MBF undergoes excitation to the singlet state (

-

The Ortho-Effect: The 2-methyl group exerts a "twisted" conformation between the phenyl ring and the carbonyl, preventing efficient

-stacking.[1] This destabilizes the ground state but stabilizes the resulting benzoyl radical via hyperconjugation, increasing the quantum yield of cleavage compared to unsubstituted benzoylformates.

Experimental Protocol: Real-Time FTIR Monitoring of Photopolymerization

-

Objective: Quantify polymerization kinetics of an acrylate monomer initiated by E-2-MBF.

-

Materials:

Step-by-Step Workflow:

-

Formulation: Dissolve E-2-MBF in TMPTA. Sonicate for 5 mins in the dark (amber vial) to ensure homogeneity.

-

Sample Prep: Laminate a 20

m film of the resin between two -

Baseline: Collect background spectrum (4000–600

).[1] Focus on the acrylate -

Irradiation: Trigger UV-LED (Intensity: 50 mW/

). -

Data Acquisition: Collect spectra every 200 ms for 60 seconds.